3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride
Description
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-4-1-3(6(9,10)11)2-12-5(4)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWBBMVOOKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734272 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-91-4 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of Pyridine Precursors
The direct introduction of the sulfonyl chloride group onto a pre-functionalized pyridine ring is a widely employed strategy. Starting from 3-chloro-5-(trifluoromethyl)pyridine, chlorosulfonation is achieved using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.
Reaction Conditions:
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Temperature: 0–5°C to minimize side reactions (e.g., over-sulfonation or hydrolysis).
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Solvent: Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) for inertness.
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Stoichiometry: 1:1.2 molar ratio of pyridine precursor to sulfonating agent.
Mechanistic Insight:
The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-deficient pyridine ring directs the sulfonyl chloride group to the ortho position relative to the chloro substituent. The trifluoromethyl group’s strong electron-withdrawing effect further activates the 2-position for sulfonation.
Yield Optimization:
Halogen Exchange Reactions
A patented method (CN107286087B) describes halogen exchange to construct trifluoromethyl and sulfonyl chloride groups. While originally designed for 2-cyano derivatives, this approach is adaptable to sulfonyl chloride synthesis:
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Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine.
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Fluorination: Treatment with potassium fluoride (KF) in N,N-dimethylacetamide (DMAc) at 140–170°C replaces the 2-chloro group with fluorine.
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Sulfonation: Subsequent reaction with sulfur dioxide (SO₂) and chlorine (Cl₂) introduces the sulfonyl chloride moiety at the 2-position.
Critical Parameters:
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Catalyst: Tetrabutylammonium bromide (0.05–0.1 equiv) accelerates fluorination.
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Reagent Purity: Anhydrous KF prevents side reactions.
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Distillation: Post-reaction vacuum distillation isolates the product at >99% purity.
Industrial Scalability:
Industrial-Scale Production Techniques
Fluidized-Bed Reactor Systems
Large-scale synthesis employs fluidized-bed reactors for enhanced heat and mass transfer:
Process Overview:
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Feedstock: β-Picoline (3-methylpyridine) is reacted with chlorine (Cl₂) and hydrogen fluoride (HF) .
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Catalyst: Chromium oxide-aluminum (CrO-Al) at 300°C facilitates simultaneous chlorination and trifluoromethylation.
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Sulfonylation: The intermediate is treated with chlorosulfonic acid in a secondary reactor.
Advantages:
Challenges:
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Catalyst deactivation due to sulfur deposition.
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Requires rigorous temperature control to avoid decomposition.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H, SO₂Cl₂ | 30–50% | >95% | Lab-scale |
| Halogen Exchange | KF, SO₂/Cl₂ | 70–85% | >99% | Pilot-scale |
| Fluidized-Bed Reactor | CrO-Al, ClSO₃H | 80–90% | >98% | Industrial |
Reaction Optimization Strategies
Solvent Selection
Catalytic Systems
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Phase-Transfer Catalysts (e.g., TBAB): Improve interfacial reactions in biphasic systems.
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Lewis Acids (e.g., AlCl₃): Accelerate EAS but risk over-sulfonation.
Quality Control and Characterization
Analytical Techniques:
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¹⁹F NMR: Confirms trifluoromethyl group integrity (δ = -60 to -65 ppm).
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HPLC-MS: Quantifies sulfonyl chloride content and detects hydrolyzed byproducts.
Purity Standards:
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinate or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfides and Sulfinates: Formed by reduction.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Functional Group and Structural Analogues
The table below compares the target compound with analogues differing in substituents or functional groups:
Key Differences and Implications
Functional Group Reactivity :
- The sulfonyl chloride group in the target compound facilitates nucleophilic substitution (e.g., with amines to form sulfonamides) , whereas benzoyl chloride () undergoes similar reactions but forms benzamides or esters.
- Trifluoromethanesulfonyl chloride () is a smaller, more volatile reagent used for introducing trifluoromethanesulfonyl (triflyl) groups, contrasting with the target’s role in pyridine-based agrochemicals .
Substituent Effects: The 3-chloro and 5-trifluoromethyl groups on the pyridine ring enhance electron-withdrawing effects, increasing the sulfonyl chloride’s reactivity compared to non-halogenated analogues like 5-(trifluoromethyl)pyridine-2-sulfonyl chloride . The carboxylic acid derivative () exhibits lower reactivity toward nucleophiles but serves as a precursor for esters (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, ).
Hazard Profiles :
- The target compound’s H314 hazard underscores its corrosivity, requiring stringent handling compared to the carboxylic acid variant, which lacks explicit corrosive warnings .
- Trifluoromethanesulfonyl chloride (boiling point: 29–32°C) poses inhalation risks due to volatility, unlike the target, which is stored as a solid .
Biological Activity
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyridine ring and a sulfonyl chloride group. The trifluoromethyl group enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CClFNOS
- Molecular Weight : 239.64 g/mol
- Physical State : Pale yellow oil
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids. This reactivity can lead to modulation of enzyme functions and inhibition of specific biological pathways.
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against various cancer cell lines. For instance, it demonstrated an IC value in the low micromolar range against certain cancer types.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
Case Studies and Research Findings
- Antifungal Activity : A study assessed the antifungal properties of similar pyridine derivatives, indicating that compounds with trifluoromethyl groups exhibit enhanced activity against Candida albicans. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against fungal infections .
- Cancer Cell Studies : In vitro assays have shown that derivatives of this compound can inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting better selectivity indices compared to standard treatments like 5-Fluorouracil .
- Enzyme Interaction Studies : Research indicates that the trifluoromethyl group enhances binding affinity to certain enzyme targets, which could lead to improved therapeutic profiles .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | IC Values |
|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)pyridine | Pyridine ring with CF and Cl groups | Antimicrobial, Anticancer | Low µM range |
| Sulfonamide derivatives | Contains sulfonamide functionality | Antibacterial | Varies by derivative |
| Dimethylaminopropenoate | Similar backbone without pyridine | Reactive in polymer chemistry | Not applicable |
Q & A
Q. What are the standard synthetic routes for 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves chlorination and sulfonylation of a pyridine precursor. A four-step process starting from 3-methylpyridine includes:
- N-oxidation to form N-oxide intermediates.
- Chlorination at the 2- and 5-positions using reagents like POCl₃.
- Trifluoromethylation via halogen exchange with SF₄ or CF₃Cu.
- Sulfonylation using chlorosulfonic acid or SO₂Cl₂ under controlled temperatures (0–5°C) to avoid side reactions . Key factors include stoichiometric control of chlorinating agents, reaction time (12–24 hrs for sulfonylation), and inert atmospheres to prevent hydrolysis. Small-scale trials report yields up to 30.5% .
Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?
- NMR (¹H/¹³C/¹⁹F): Confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ -60 ppm for CF₃ in ¹⁹F NMR).
- Mass Spectrometry (HRMS) : Validates molecular weight (245.61 g/mol) and isotopic clusters from Cl/F .
- HPLC/GC : Purity >95% is achievable via column chromatography (silica gel, hexane/EtOAc).
- X-ray Crystallography : Resolves sulfonyl chloride geometry and π-stacking in crystals .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a sulfonylation reagent for:
- Converting alcohols/amines to sulfonate esters/amides (e.g., drug intermediates).
- Electrophilic aromatic substitution in heterocycles (e.g., triazoles, pyrimidines) .
- Agrochemical synthesis: Key intermediate in herbicides like haloxyfop-ethoxy ethyl, where it reacts with phenoxypropionic acid derivatives .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonyl chloride groups influence reactivity in cross-coupling reactions?
The CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring and directing electrophiles to the 4-position. The sulfonyl chloride acts as a leaving group in SNAr reactions but requires activation via Pd catalysis for Suzuki-Miyaura couplings. DFT studies show enhanced electrophilicity at C-2 due to resonance effects, enabling regioselective functionalization .
Q. What strategies resolve contradictions in reported sulfonylation efficiencies with primary vs. secondary alcohols?
Discrepancies arise from steric hindrance and solvent polarity:
- Primary alcohols : High yields (>80%) in aprotic solvents (CH₂Cl₂) with Et₃N as base.
- Secondary alcohols : Lower yields (40–60%) due to steric effects; use of DMAP or microwave-assisted conditions improves conversion . Kinetic studies recommend optimizing molar ratios (1:1.2 substrate:reagent) and reaction time (2–4 hrs) .
Q. How is this compound utilized in designing enzyme inhibitors, and what structural modifications enhance bioactivity?
- Sulfonamide derivatives inhibit carbonic anhydrase and kinase enzymes. Introducing bulky substituents at the 4-position (e.g., aryl groups) improves binding affinity by filling hydrophobic pockets.
- Fluorine scanning : Replacing Cl with F at C-3 increases metabolic stability (e.g., IC₅₀ improved from 120 nM to 45 nM in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
